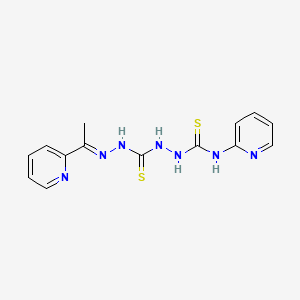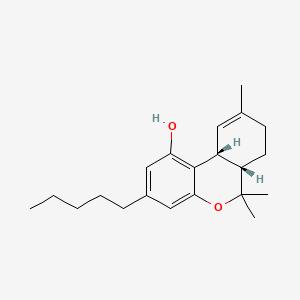
delta9-CIS-TETRAHYDROCANNABINOL, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta9-CIS-TETRAHYDROCANNABINOL, (-)-, commonly known as delta-9-tetrahydrocannabinol, is the primary psychoactive component of the Cannabis sativa plant. It is responsible for the majority of the psychological effects associated with cannabis consumption. This compound has been the subject of extensive research due to its potential therapeutic applications and its role in the recreational use of cannabis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta9-CIS-TETRAHYDROCANNABINOL can be synthesized through various chemical routes. One common method involves the esterification of delta-9-tetrahydrocannabinol with carboxylic acids, acid halides, or acid anhydrides in the presence of 4-aminopyridine, either alone or mixed with an organic amine . Another method involves treating a first intermediate compound with specific reagents to produce delta-9-tetrahydrocannabinol .
Industrial Production Methods
Industrial production of delta9-CIS-TETRAHYDROCANNABINOL often involves the extraction of the compound from the Cannabis sativa plant, followed by purification processes to isolate the desired compound. This method ensures a consistent and high-quality product suitable for both medicinal and recreational use .
Analyse Chemischer Reaktionen
Types of Reactions
Delta9-CIS-TETRAHYDROCANNABINOL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Delta9-CIS-TETRAHYDROCANNABINOL has numerous scientific research applications across various fields:
Wirkmechanismus
Delta9-CIS-TETRAHYDROCANNABINOL exerts its effects primarily through its interaction with cannabinoid receptors in the body, specifically the Cannabinoid-1 (CB1) and Cannabinoid-2 (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The compound acts as a partial agonist at these receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Delta9-CIS-TETRAHYDROCANNABINOL is often compared with other cannabinoids, such as cannabidiol (CBD). While both compounds are derived from the Cannabis sativa plant, they have distinct chemical structures and biological properties . Delta9-CIS-TETRAHYDROCANNABINOL is primarily known for its psychoactive effects, whereas cannabidiol is non-psychoactive and is studied for its potential therapeutic benefits without the associated "high" .
Eigenschaften
CAS-Nummer |
43009-38-7 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1 |
InChI-Schlüssel |
CYQFCXCEBYINGO-SJORKVTESA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
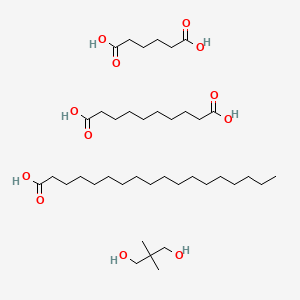

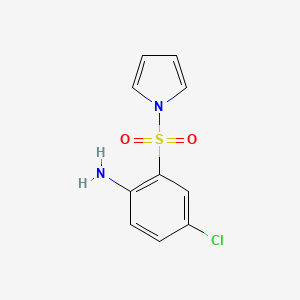
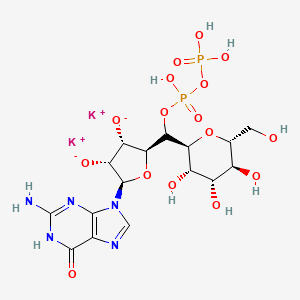
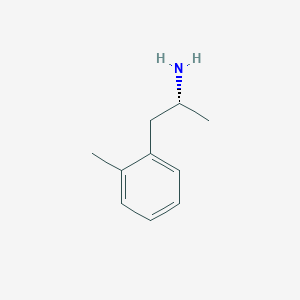
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
